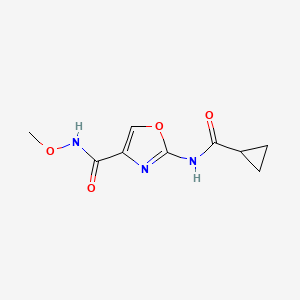![molecular formula C17H19ClN2O4S2 B6495815 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941900-39-6](/img/structure/B6495815.png)
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a type of sulfonamide . Sulfonamides are an important group of synthetic antimicrobial agents that contain the sulfonamide group . The molecule lies on an inversion center and is twisted in the region of the sulfonamide group with a C-S-N-C torsion angle of -67.49° .
Synthesis Analysis
The synthesis of sulfanilamide, a type of sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis
The asymmetric unit of the title compound consists of a half molecule of N,N’-(ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide) . In the crystal, molecules are connected via intermolecular N-H⋯O and weak C-H⋯O hydrogen bonds, forming layers parallel to (100) .Chemical Reactions Analysis
Sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . The action of sulfonamides illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .Physical And Chemical Properties Analysis
The title molecule, C14H14Cl2N2O4S2, has a molecular weight of 409.29 . The crystal data shows that it is monoclinic, with a = 13.2640 (5) Å, b = 5.3390 (2) Å, c = 13.1792 (5) Å, β = 110.270 (1)° .Wirkmechanismus
Target of Action
Sulfonamides, a group of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital nutrient for bacterial growth . This results in the bacteriostatic action of sulfonamides .
Biochemical Pathways
The biochemical pathways affected by F2043-0410 are likely related to its targets. For example, by inhibiting carbonic anhydrase, it could affect fluid and electrolyte balance in the body . By inhibiting dihydropteroate synthetase, it could disrupt the folate synthesis pathway, affecting DNA synthesis and cell division .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary widely, and these properties can significantly impact the bioavailability and efficacy of the drug .
Result of Action
The molecular and cellular effects of F2043-0410’s action would depend on its specific targets and mode of action. Generally, by inhibiting key enzymes, sulfonamides can disrupt essential biological processes, leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F2043-0410. Factors such as pH, temperature, and the presence of other substances can affect the drug’s solubility, stability, and interaction with its targets .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that sulfonamides in general can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCQVSMJKYLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)
![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)


![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)